2-(Benzyloxy)-5-bromopyrimidine

Übersicht

Beschreibung

2-(Benzyloxy)-5-bromopyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Benzyloxy)-5-bromopyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

Chemical Formula: CHBrNO

CAS Number: 742058-39-5

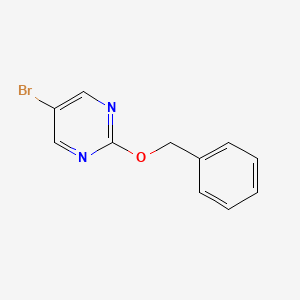

The compound features a pyrimidine ring substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for cell growth and proliferation.

-

Target Enzymes:

- c-Met Kinase: Involved in tumor growth and metastasis.

- VEGFR-2 Kinase: Plays a role in angiogenesis.

-

Mode of Action:

- The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways related to cell survival and proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including:

- Breast Cancer: Induces apoptosis in MCF-7 and MDA-MB-231 cells.

- Lung Cancer: Effective against A549 cells.

- Colorectal Cancer: Exhibits inhibitory effects on HCT-116 cells.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 20 |

| Escherichia coli | >50 |

These results suggest that while this compound is effective against certain pathogens, its efficacy varies significantly across different species.

Case Studies and Research Findings

-

Study on Anticancer Activity:

A study conducted by Kakkar et al. demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways . -

Antimicrobial Evaluation:

Another investigation focused on the antimicrobial effects of this compound, revealing that it effectively inhibited the growth of Bacillus subtilis at low concentrations while showing limited activity against Gram-negative bacteria . -

Structure-Activity Relationship (SAR):

A comprehensive SAR analysis indicated that modifications to the benzyloxy group could enhance or diminish the biological activity of the compound, emphasizing the importance of structural features in determining efficacy .

Pharmacokinetics and Toxicity

Pharmacokinetics:

In silico studies suggest that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Toxicity:

While it shows promising therapeutic potential, toxicity studies are ongoing to determine the safety profile of this compound in vivo. Preliminary results indicate that it may have lower toxicity to normal cells compared to cancerous cells, making it a candidate for further development as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

2-(Benzyloxy)-5-bromopyrimidine is utilized as a building block for synthesizing more complex organic molecules. Its bromine atom enhances reactivity, making it suitable for nucleophilic substitution reactions, which are fundamental in organic synthesis.

Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Anticancer Properties: A study demonstrated that various substituted pyrimidines, including this compound, showed cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects: The compound's interaction with specific molecular targets suggests potential anti-inflammatory activity, although further studies are necessary to confirm these effects.

Medicinal Chemistry

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its ability to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4) indicates possible applications in drug development and personalized medicine .

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of new pyrimidine derivatives, this compound was synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that modifications to the pyrimidine core could enhance anticancer activity, paving the way for new therapeutic agents .

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of this compound on various cytochrome P450 enzymes. The findings revealed significant inhibition, suggesting that this compound could serve as a lead compound for developing drugs targeting metabolic pathways involved in drug metabolism and toxicity .

Eigenschaften

IUPAC Name |

5-bromo-2-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGZEALFIOPSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654777 | |

| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742058-39-5 | |

| Record name | 2-(Benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the Structure-Activity Relationship (SAR) of 2,5-disubstituted pyrimidines related to anticancer activity?

A1: While the papers [, ] don't specifically analyze 2-(Benzyloxy)-5-bromopyrimidine, they explore the SAR of similar 2,5-disubstituted pyrimidines. The research indicates that modifications at the 2nd and 5th positions of the pyrimidine ring significantly influence the cytotoxic activity against various cancer cell lines. The presence of specific substituents, such as halogens (like bromine) and aromatic rings (like benzyloxy), are suggested to be crucial for enhancing the anticancer potential of these compounds. Further research is needed to delineate the precise SAR of this compound and its analogs.

Q2: What analytical methods were used to characterize the synthesized pyrimidine derivatives in the research?

A2: Although the papers [, ] don't explicitly detail the specific analytical techniques employed, it's common practice in synthetic organic chemistry to utilize a combination of methods for characterization. These techniques typically include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.